[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate
Description
[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO8S and its molecular weight is 259.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
3-O-Sulfate glucosamine interacts with its target, 3-OST, by binding to the enzyme in more than one orientation . This interaction can lead to either substrate or product inhibition, possibly attributed to a non-productive binding mode . The binding orientations between polysaccharides and their protein binding partners could influence biological outcomes .
Biochemical Pathways
The biochemical pathway primarily affected by 3-O-Sulfate glucosamine involves the modification of heparan sulfate polysaccharides . The sulfation at the 3-OH position of a glucosamine saccharide is a key step in this pathway . This modification plays a critical role in dictating both binding affinity and specificity for protein effectors to control the biological outcomes .
Pharmacokinetics
Pharmacokinetic data on glucosamine are limited, but it is known that glucosamine is easily absorbed and persists in circulation . The standard therapeutic dose of 1500 mg once-daily results in plasma concentrations that are over 30 times the baseline . The pharmacokinetics of glucosamine show considerable interindividual variability .
Result of Action
The action of 3-O-Sulfate glucosamine results in significant changes in the structure of heparan sulfate polysaccharides . This can impact a range of pivotal cellular processes involved in tumorigenesis and cancer progression, including proliferation, migration, apoptosis, and immune escape . Moreover, the action of 3-O-Sulfate glucosamine can influence the interaction of heparan sulfate with protein effectors .
Biochemical Analysis
Biochemical Properties
[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate plays a crucial role in biochemical reactions, particularly in the context of enzymatic processes. This compound interacts with several enzymes, including glycosyltransferases and sulfotransferases, which facilitate the transfer of sugar and sulfate groups, respectively. These interactions are essential for the synthesis and modification of glycosaminoglycans and other sulfated biomolecules. The compound’s ability to form hydrogen bonds and electrostatic interactions with proteins and other biomolecules further enhances its biochemical versatility .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. Additionally, the compound’s interaction with cell surface receptors can trigger downstream signaling cascades that impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it can inhibit the activity of certain glycosidases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate sulfotransferases by stabilizing their active conformations. These interactions result in changes in gene expression and enzymatic activity, ultimately influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Prolonged exposure can lead to gradual degradation, resulting in diminished efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular processes, such as gene expression and metabolism, can persist for several hours to days .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance cellular functions by promoting beneficial biochemical interactions. At higher doses, it can exhibit toxic or adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to reduced efficacy or toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to glycosaminoglycan synthesis and sulfation. The compound interacts with enzymes such as glycosyltransferases and sulfotransferases, which facilitate the addition of sugar and sulfate groups to target molecules. These interactions influence metabolic flux and the levels of various metabolites, contributing to the regulation of cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation. The compound’s distribution within tissues is influenced by its interactions with extracellular matrix components and cell surface receptors, which can affect its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the Golgi apparatus and endoplasmic reticulum, where it participates in the synthesis and modification of glycosaminoglycans and other biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO8S/c7-3(1-8)6(15-16(12,13)14)5(11)4(10)2-9/h1,3-6,9-11H,2,7H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYKBDAKQXPXFV-SLPGGIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)OS(=O)(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)OS(=O)(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10997694 | |
Record name | 2-Amino-2-deoxy-3-O-sulfohexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10997694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76330-20-6 | |
Record name | Glucosamine 3-O-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-2-deoxy-3-O-sulfohexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10997694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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